1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is an organic compound that features a brominated furan ring attached to a pyrrolidine ring with a methoxy group
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses .
Mode of Action
This compound interacts with the COX-2 protein through several interactions, including hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions allow the compound to bind to the COX-2 protein with a good binding affinity . This binding inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostanoids .
Biochemical Pathways
By inhibiting the COX-2 enzyme, this compound affects the prostanoid biosynthesis pathway . This pathway is responsible for the production of prostanoids, which are involved in various physiological processes and inflammatory responses . Therefore, the inhibition of this pathway can lead to a reduction in inflammation and pain .
Result of Action
The inhibition of the COX-2 enzyme by this compound results in a decrease in the production of prostanoids . This can lead to a reduction in inflammation and pain, making this compound a potential candidate for the development of new anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3-methoxypyrrolidine under specific conditions. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromofuran-2-carbonyl)-3-methylthiourea
- 1-(5-Bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide
- 1-[1-(5-Bromofuran-2-carbonyl)azepan-4-yl]pyrrolidin-2-one
Uniqueness
1-(5-Bromofuran-2-carbonyl)-3-methoxypyrrolidine is unique due to its specific combination of a brominated furan ring and a methoxypyrrolidine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHEPKMUJVMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.